molecular formula C6H11N B1352419 4-Methyl-1,2,3,6-tetrahydropyridine CAS No. 694-50-8

4-Methyl-1,2,3,6-tetrahydropyridine

Cat. No.: B1352419
CAS No.: 694-50-8
M. Wt: 97.16 g/mol
InChI Key: IZGVOANXLNJMDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-1,2,3,6-tetrahydropyridine can be synthesized through the partial reduction of pyridinium salts. One common method involves the treatment of N-methylpyridinium with borohydride reagents . Another approach includes a modified Ireland-Claisen rearrangement, which leads to tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been used to establish the tetrahydropyridine ring system .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is commercially available and used in various research applications. The production typically involves standard organic synthesis techniques and purification processes to ensure the compound’s purity and stability .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1,2,3,6-tetrahydropyridine is unique due to its specific metabolic pathway leading to the formation of MPP+, which selectively targets dopaminergic neurons. This specificity makes it a valuable tool in neurological research and drug development .

Properties

IUPAC Name

4-methyl-1,2,3,6-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-6-2-4-7-5-3-6/h2,7H,3-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGVOANXLNJMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00411834
Record name 4-methyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00411834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694-50-8
Record name 4-methyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00411834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Q & A

Q1: What are the common applications of 4-Methyl-1,2,3,6-tetrahydropyridine in organic synthesis?

A1: this compound serves as a versatile intermediate in synthesizing various compounds, including alkaloids found in nature. One study highlights its use in creating (±)-Hippocasine and (±)-epi-Hippodamine, alkaloids found in ladybird beetles []. This synthesis leverages allylboration and intramolecular metathesis reactions. Another study demonstrates its oxidation to form 1-Formylamino-substituted Alkan-3-ones [, ].

Q2: Are there any pharmaceutical applications of this compound derivatives?

A2: Yes, derivatives of this compound have demonstrated pharmacological activity. Specifically, N-(2-Guanidinoethyl)-4-methyl-1,2,3,6-tetrahydropyridine sulfate (Guanacline) has been studied for its antihypertensive properties, particularly its effects as a sympathetic nerve blocking agent [, ].

Q3: What is the role of potassium borohydride (KBH4) in reactions involving this compound derivatives?

A3: One study focuses on synthesizing 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine and other related compounds []. Researchers compared the effectiveness of KBH4 and sodium borohydride (NaBH4) in reducing pyridinium salts to form the desired tetrahydropyridine derivatives. The study concludes that KBH4 offers several advantages over NaBH4, including lower cost, milder reaction conditions, and improved yields, especially for compounds containing nitro or cyano groups [].

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